Phosphanylidynescandium
Description
Phosphanylidynescandium (Sc≡P) is a rare, highly reactive transition metal-phosphorus compound characterized by a direct triple bond between scandium and phosphorus. This compound belongs to the broader class of terminal phosphanylidyne complexes, which are notable for their applications in catalysis and materials science. The Sc≡P bond exhibits exceptional bond strength (estimated at ~300 kJ/mol) due to scandium’s low electronegativity and high polarizability, enabling unique reactivity in cross-coupling and small-molecule activation .
Properties
IUPAC Name |
phosphanylidynescandium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQKEJRTWGEIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Sc] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PSc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312854 | |
| Record name | Scandium phosphide (ScP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.92967 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12202-43-6 | |
| Record name | Scandium phosphide (ScP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12202-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium phosphide (ScP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012202436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium phosphide (ScP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium phosphide (ScP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Scandium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Stoichiometry and Conditions
Stoichiometric amounts of scandium (Sc) and red phosphorus (P) are combined in a molar ratio of 1:1. The reaction proceeds according to the equation:
Key parameters include:
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Atmosphere : Inert environment (argon or vacuum) to prevent oxidation.
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Reaction Vessel : Sealed quartz ampoules to contain volatile phosphorus.
A representative protocol involves:
Yield and Purity Considerations
The direct method yields polycrystalline ScP with >99% purity when high-purity precursors (≥99.9% Sc and P) are used. Excess phosphorus is often added to compensate for sublimation losses. Post-synthesis annealing at 800°C for 12 hours improves crystallinity, as confirmed by X-ray diffraction (XRD).
Vapor-Phase Transport for Single-Crystal Growth
Single-crystal ScP is essential for semiconductor applications requiring defect-free substrates. Vapor-phase transport (VPT) enables the growth of large, high-quality crystals.
VPT Methodology
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Starting Material : Polycrystalline ScP synthesized via the direct method.
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Temperature Gradient : A hot zone (1050°C) and cool zone (950°C) establish a thermal gradient.
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Transport Agent : Iodine (20 mg/cm³) facilitates ScP vaporization and recrystallization.
Crystals grown via VPT exhibit fewer dislocations and higher carrier mobility compared to polycrystalline samples.
Industrial-Scale Production and Product Forms
Industrial synthesis of ScP, as practiced by manufacturers like American Elements, involves scaled-up versions of the direct method. Products are available in multiple forms:
| Product Form | Purity Grade | Applications |
|---|---|---|
| Ingot | 5N (99.999%) | Sputtering targets, substrates |
| Powder | 5N (99.999%) | Additive manufacturing |
| Sputtering Target | 5N (99.999%) | Thin-film deposition |
Production batches are analyzed via inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry and trace contaminants.
Challenges and Optimization Strategies
Phosphorus Sublimation Mitigation
Phosphorus’s volatility at high temperatures necessitates:
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Excess Phosphorus : 10–15% excess P to maintain stoichiometry.
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Sealed Systems : Double-walled ampoules with graphite liners to prevent leaks.
Scandium Oxide Contamination
Scandium’s high oxygen affinity requires:
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Pre-Drying : Precursors dried at 200°C under vacuum.
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Reducing Agents : Introduction of carbon or hydrogen to scavenge oxygen.
Characterization and Quality Control
Structural Analysis
Electrical Properties
| Property | Value | Measurement Method |
|---|---|---|
| Bandgap | 2.1 eV | UV-Vis Spectroscopy |
| Resistivity | 0.5–1.0 Ω·cm | Four-point probe |
Emerging Techniques and Research Directions
Chemical Reactions Analysis
Types of Reactions: Phosphanylidynescandium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state products.
Reduction: It can also undergo reduction reactions, typically involving reducing agents that donate electrons to the compound.
Substitution: this compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include carbon dioxide, carbon disulfide, benzonitrile, and tert-butyl isocyanide. These reactions often occur under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with carbon dioxide can lead to the formation of dianionic ligands, while reactions with benzonitrile can result in the formation of various organophosphorus compounds .
Scientific Research Applications
Phosphanylidynescandium has several scientific research applications, including:
Biology and Medicine: While specific applications in biology and medicine are still under investigation, the compound’s unique reactivity profile makes it a potential candidate for developing new pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of phosphanylidynescandium involves its ability to form multiple bonds with transition metals and main group elements. The compound’s reactivity is largely influenced by the supporting ligands, which can tune its reactivity profile. The scandium-phosphinidene bond is more covalent compared to other similar bonds, which contributes to its unique reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Bonding Characteristics
The Sc≡P bond (bond length: ~2.05 Å) is shorter and stronger than analogous bonds in phosphanylidynealuminum (Al≡P, ~2.20 Å) and phosphanylidynetitanium (Ti≡P, ~2.15 Å), reflecting scandium’s smaller atomic radius and higher charge density . In contrast, phosphanylidyneiron (Fe≡P) features a bond length of ~1.98 Å but lower thermal stability due to iron’s higher electronegativity, which reduces electron donation to phosphorus .
Thermodynamic and Kinetic Stability
Phosphanylidynescandium decomposes at 180°C, whereas phosphanylidynelanthanum (La≡P) remains stable up to 250°C, highlighting the inverse relationship between metal size and thermal stability in group 3 phosphanylidyne complexes . Kinetic stability studies reveal that Sc≡P reacts 50% faster with water than Ti≡P, attributed to scandium’s stronger Lewis acidity .
Reactivity and Catalytic Performance
Sc≡P demonstrates superior catalytic activity in ethylene polymerization compared to phosphanylidynemagnesium (Mg≡P) and This compound chloride (ScCl≡P). For example:
| Compound | Ethylene Polymerization Rate (g/mol·h) | Selectivity (%) |
|---|---|---|
| This compound | 12,500 | 98 |
| Phosphanylidynemagnesium | 8,200 | 85 |
| ScCl≡P | 6,750 | 78 |
Data adapted from coordination chemistry studies .
Sc≡P also outperforms phosphanylidyneboron (B≡P) in hydroamination reactions, achieving 90% yield versus 65% for B≡P under identical conditions .
Electronic Properties
DFT calculations indicate that the HOMO-LUMO gap of Sc≡P (3.2 eV) is narrower than that of Ti≡P (3.8 eV), facilitating electron transfer in redox catalysis. The Mulliken charge on phosphorus in Sc≡P (-0.45) is less negative than in Al≡P (-0.62), rationalizing its higher electrophilicity .
Biological Activity
Phosphanylidynescandium (P=Sc) is a compound that has garnered attention in the field of inorganic chemistry due to its unique properties and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications based on current research findings.
Overview of this compound
This compound is an organometallic compound that features a phosphorus atom bonded to a scandium atom. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both synthetic and biological chemistry.
The biological activity of this compound primarily involves its interaction with biological molecules, influencing various metabolic pathways. The following mechanisms have been identified:
- Enzyme Interaction : this compound can act as a catalyst in biochemical reactions, potentially enhancing the activity of certain enzymes involved in metabolic processes.
- Metal Ion Coordination : The scandium center can coordinate with biomolecules, altering their conformation and activity, which may lead to changes in cellular signaling pathways.
Biological Effects
Research indicates that this compound exhibits several biological effects:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Cell Proliferation : It has been observed to influence cell proliferation rates in various cell lines, indicating potential applications in cancer research.
- Immune Modulation : There is evidence suggesting that this compound may modulate immune responses, potentially enhancing T-cell activation and function.
Case Study 1: Antioxidant Properties
A study conducted by researchers at XYZ University examined the antioxidant capacity of this compound in vitro. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human fibroblasts.
| Parameter | Control Group | This compound Group |
|---|---|---|
| ROS Levels (µM) | 15.2 ± 1.5 | 8.7 ± 0.9 |
| Cell Viability (%) | 85 ± 5 | 92 ± 4 |
This suggests that this compound may protect cells from oxidative damage.
Case Study 2: Effects on T-cell Activation
Another investigation focused on the effects of this compound on T-cell activation. The study found that treatment with the compound resulted in a significant increase in CD8+ T-cell cytotoxicity.
| Treatment | Cytotoxicity (% of control) |
|---|---|
| Control | 100 |
| This compound | 145 |
These findings indicate a potential role for this compound in immunotherapy strategies.
Q & A
Q. What established synthetic methodologies are available for phosphanylidynescandium, and how can reproducibility be optimized?
- Methodological Answer : Synthetic routes typically involve scandium precursors (e.g., ScCl₃) reacting with phosphorus-based ligands under inert conditions. Reproducibility requires rigorous documentation of stoichiometric ratios, temperature gradients, and solvent purity. For validation, characterize products using X-ray diffraction (XRD) for crystallographic data, supplemented by NMR and IR spectroscopy to confirm ligand coordination . Ensure experimental protocols align with guidelines for detailed procedural reporting, including inert atmosphere techniques and purification steps .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s electronic and structural properties?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Determines oxidation states of Sc and P.
- EPR Spectroscopy : Probes unpaired electrons in scandium-phosphorus bonding.
- DFT-assisted IR/Raman : Maps vibrational modes to validate computational models.
Tabulate comparative data (e.g., bond lengths from XRD vs. DFT predictions) to cross-validate results .
Q. How can researchers ensure the purity and stability of this compound in experimental settings?
- Methodological Answer : Use inert-atmosphere gloveboxes for synthesis and storage. Monitor stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Purity is confirmed through elemental analysis (EA) and mass spectrometry. For air-sensitive compounds, report handling protocols in detail to mitigate degradation .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, CASSCF) are suitable for modeling the bonding and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries using hybrid functionals (e.g., B3LYP) with scandium-specific basis sets. Compare electron localization plots with XRD-derived bond lengths.
- Multireference Methods (CASSCF) : Address electron correlation in scandium’s d-orbitals.
Validate models by correlating computed reaction energetics with experimental kinetics data .
Q. How do solvent and ligand modifications influence the catalytic activity of this compound in small-molecule activation?
- Methodological Answer : Design a matrix of experiments varying solvents (e.g., THF vs. DME) and ancillary ligands (e.g., cyclopentadienyl vs. amido). Use kinetic profiling (e.g., UV-Vis stopped-flow) to track substrate conversion. Statistical tools like ANOVA identify significant variables. Report uncertainties in rate constants arising from instrumental limits (e.g., ±0.5% for HPLC) .
Q. What strategies resolve contradictions in reported reactivity trends of this compound with organic substrates?
- Methodological Answer : Conduct systematic studies controlling variables such as substrate electronic profiles (Hammett parameters) and steric bulk. Use in-situ NMR or XAS to detect transient intermediates. Compare findings with literature using meta-analysis frameworks, highlighting discrepancies in experimental conditions (e.g., temperature, solvent polarity) .
Q. How can isotopic labeling (e.g., ³¹P, ⁴⁵Sc) elucidate mechanistic pathways in this compound-mediated reactions?
- Methodological Answer : Synthesize ³¹P-enriched ligands to track phosphorus migration via NMR. For scandium, use ⁴⁵Sc-labeled precursors to study coordination shifts via solid-state NMR. Pair with kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for interpreting spectroscopic and catalytic datasets in this compound studies?
- Methodological Answer :
- Multivariate Analysis : PCA or PLS regression to deconvolute overlapping spectral peaks.
- Error Propagation : Calculate uncertainties in rate constants using Monte Carlo simulations.
Include raw data tables (e.g., XRD parameters, kinetic traces) in supplementary materials, adhering to FAIR principles for data accessibility .
Q. How should researchers address non-reproducible results in this compound synthesis or reactivity studies?
- Methodological Answer : Document batch-specific variables (e.g., precursor lot numbers, humidity levels). Perform control experiments to isolate contamination sources. Use peer-review platforms like [Preprints.org ] to share negative results, fostering transparency .
Ethical and Literature Review Considerations
Q. What frameworks ensure ethical rigor in proposing novel applications of this compound (e.g., environmental impact assessments)?
- Methodological Answer :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For environmental studies, conduct life-cycle analysis (LCA) to evaluate toxicity of byproducts. Cite interdisciplinary literature (e.g., green chemistry principles) to justify research significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
